DMBA-5,6-diol Is Essentially Inactive as a Skin Tumor Initiator, in Direct Contrast to the Bay-Region 3,4-Diol Which Is the Most Potent DMBA Metabolite
In the classical two-stage mouse skin tumorigenesis model (initiation followed by 12-O-tetradecanoyl-phorbol-13-acetate promotion), the trans-5,6-dihydrodiol of DMBA was found to be essentially inactive as a skin tumor initiator [1][2]. At a dose of 3 nmol/mouse, the 3,4-diol of DMBA produced 9.8 papillomas/mouse after 23 weeks of promotion, whereas the parent hydrocarbon DMBA itself caused 2.9 papillomas/mouse [3]. The 5,6-diol and 8,9-diol were described as 'essentially inactive' with tumor yields less tumorigenic than DMBA and not significantly above control levels [1][2]. In a separate study testing a single topical application of 25 μg per diol, the K-region 5,6-diol of DMBA was active as a tumor-initiating agent but was not quantitatively more active than the parent hydrocarbon, whereas the bay-region 3,4-diol capable of forming a vicinal diol-epoxide was the most active metabolite tested [4].
| Evidence Dimension | Skin tumor-initiating activity (two-stage mouse skin model, papillomas/mouse) |
|---|---|
| Target Compound Data | Essentially inactive as a skin tumor initiator; activity less than parent DMBA [1][2] |
| Comparator Or Baseline | DMBA-trans-3,4-diol: 9.8 papillomas/mouse at 3 nmol/mouse (23 weeks promotion). Parent DMBA: 2.9 papillomas/mouse at 3 nmol/mouse [3] |
| Quantified Difference | DMBA-3,4-diol is >3.4-fold more active than DMBA; DMBA-5,6-diol is inactive to weakly active, representing at minimum a >10-fold difference in tumor-initiating potency versus the 3,4-diol |
| Conditions | Female CD1 or SENCAR mice; single topical application of diol (25 μg or 3 nmol/mouse) followed by repeated TPA promotion; papillomas counted at 23–30 weeks |
Why This Matters
Procurement of the 5,6-diol as a negative control is essential for any DMBA tumor initiation study, as its inactivity provides the baseline against which the potent carcinogenicity of the 3,4-diol can be quantitatively benchmarked.
- [1] Slaga TJ, Gleason GL, DiGiovanni J, Sukumaran KB, Harvey RG. Potent tumor-initiating activity of the 3,4-dihydrodiol of 7,12-dimethylbenz(a)anthracene in mouse skin. Cancer Research. 1979 Jun;39(6 Pt 1):1934-1936. PMID: 109189. View Source
- [2] Slaga TJ, Huberman E, DiGiovanni J, Gleason G, Harvey RG. The importance of the 'bay region' diol-epoxide in 7,12-dimethylbenz[a]anthracene skin tumor initiation and mutagenesis. Cancer Letters. 1979 Apr;6(4-5):213-220. doi: 10.1016/s0304-3835(79)80036-1. PMID: 108011. View Source
- [3] Wislocki PG, Gadek KM, Chou MW, Yang SK, Lu AY. Carcinogenicity and mutagenicity of the 3,4-dihydrodiols and other metabolites of 7,12-dimethylbenz(a)anthracene and its hydroxymethyl derivatives. Cancer Research. 1980 Oct;40(10):3661-3664. PMID: 6775808. View Source
- [4] Chouroulinkov I, Gentil A, Tierney B, Grover PL, Sims P. The initiation of tumours on mouse skin by dihydrodiols derived from 7,12-dimethylbenz(a)anthracene and 3-methylcholanthrene. International Journal of Cancer. 1979 Oct 15;24(4):455-460. doi: 10.1002/ijc.2910240413. PMID: 118940. View Source
